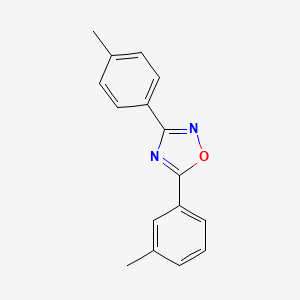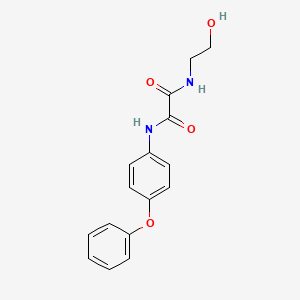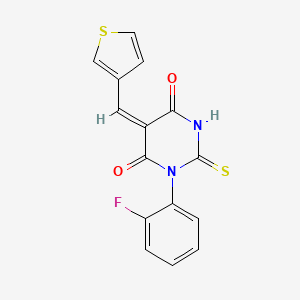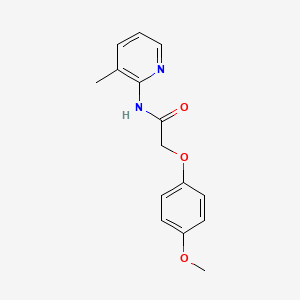
4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone is a chemical compound that belongs to the phthalazinone family. It is a highly potent and selective inhibitor of the enzyme phosphodiesterase 5 (PDE5). PDE5 is an enzyme that is responsible for the breakdown of cyclic guanosine monophosphate (cGMP), a signaling molecule that is involved in regulating blood flow. By inhibiting PDE5, 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone increases the levels of cGMP in the body, leading to vasodilation and increased blood flow. This makes it a promising candidate for the treatment of various cardiovascular and pulmonary diseases.
Mécanisme D'action
The mechanism of action of 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone involves the inhibition of 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone, an enzyme that is responsible for the breakdown of cGMP. cGMP is a signaling molecule that is involved in regulating blood flow and smooth muscle relaxation. By inhibiting 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone, 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone increases the levels of cGMP in the body, leading to vasodilation and increased blood flow.
Biochemical and Physiological Effects:
4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone has been shown to have several biochemical and physiological effects. It has been found to increase the levels of cGMP in the body, leading to vasodilation and increased blood flow. It has also been shown to decrease pulmonary vascular resistance and improve right ventricular function in patients with PAH. Additionally, it has been found to have anti-inflammatory and anti-proliferative effects, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone is its high potency and selectivity for 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone. This makes it a promising candidate for the treatment of various cardiovascular and pulmonary diseases. However, one of the limitations of 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone is its relatively short half-life, which may limit its effectiveness in some applications.
Orientations Futures
There are several future directions for the research on 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone. One area of interest is the development of new formulations and delivery methods that can improve its pharmacokinetic properties and increase its effectiveness. Another area of interest is the investigation of its potential therapeutic applications in other diseases, such as erectile dysfunction, heart failure, and chronic obstructive pulmonary disease. Additionally, there is a need for further research on the long-term safety and efficacy of 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone in humans.
Méthodes De Synthèse
The synthesis of 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone involves a multi-step process that starts with the reaction of 4-ethylbenzoyl chloride with hydrazine hydrate to form 4-(4-ethylphenyl) hydrazinecarboxamide. This intermediate is then reacted with 2-methyl-2-nitropropane to form 4-(4-ethylphenyl)-2-methyl-5-nitro-6,7,8,9-tetrahydro-1(2H)-phthalazinone. Reduction of the nitro group with sodium dithionite in the presence of a catalyst, such as palladium on carbon, yields the final product.
Applications De Recherche Scientifique
4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of pulmonary arterial hypertension (PAH), a condition characterized by high blood pressure in the arteries that supply blood to the lungs. In a randomized, double-blind, placebo-controlled trial, 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone was found to significantly improve exercise capacity and symptoms in patients with PAH.
Propriétés
IUPAC Name |
4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydrophthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-3-12-8-10-13(11-9-12)16-14-6-4-5-7-15(14)17(20)19(2)18-16/h8-11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLITKMICYXDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4894857.png)

![N-(2-chlorophenyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4894861.png)
![3-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4894862.png)
![2-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4894866.png)


![1-[5-(2,5-dimethylphenoxy)pentyl]piperidine](/img/structure/B4894920.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4894921.png)

![diethyl {[(3,4-dimethylphenyl)amino]methylene}malonate](/img/structure/B4894934.png)

